2-(Azetidin-1-yl)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)ethanol typically involves the ring-opening of aziridines or azetidines. One common method is the reaction of aziridines with ethanol under acidic or basic conditions to yield the desired product. Another approach involves the use of azetidines, which can be synthesized through the cyclization of appropriate precursors, followed by functionalization to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the ring-opening and functionalization processes efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
2-(Azetidin-1-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the azetidine ring can engage in various interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler structure without the ethanol group.
2-(Aziridin-1-yl)ethanol: Contains a three-membered ring instead of a four-membered ring.
2-(Pyrrolidin-1-yl)ethanol: Contains a five-membered ring instead of a four-membered ring.
Uniqueness
2-(Azetidin-1-yl)ethanol is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. The presence of the ethanol group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(azetidin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZDSUOAJCQVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712271 |
Source
|
Record name | 2-(Azetidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67896-18-8 |
Source
|
Record name | 2-(Azetidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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